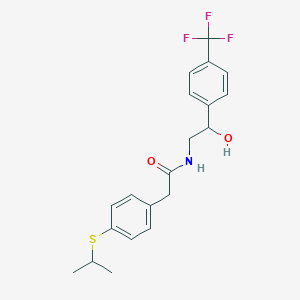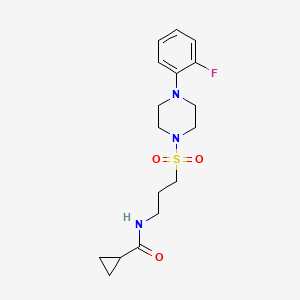
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylurea drugs and has been studied for its use in treating various medical conditions.
科学研究应用
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various medical conditions. One area of research is its use in treating diabetes mellitus. Studies have shown that this compound has hypoglycemic effects and can improve insulin sensitivity (Zhang et al., 2015). Another area of research is its potential use in treating cancer. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells (Jin et al., 2019).
作用机制
The mechanism of action of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves the activation of ATP-sensitive potassium channels (KATP channels). These channels play a crucial role in regulating insulin secretion and glucose homeostasis. By activating KATP channels, this compound can increase insulin secretion and improve insulin sensitivity (Zhang et al., 2015). In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway (Jin et al., 2019).
Biochemical and Physiological Effects
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In diabetes mellitus, this compound can improve glucose uptake, increase insulin sensitivity, and reduce blood glucose levels (Zhang et al., 2015). In cancer cells, this compound can induce apoptosis and inhibit tumor growth (Jin et al., 2019). Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects (Zhang et al., 2015).
实验室实验的优点和局限性
One advantage of using N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide in lab experiments is its potential therapeutic properties. This compound has been shown to have hypoglycemic effects, anti-tumor properties, and anti-inflammatory effects, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can cause liver damage and hematological toxicity (Zhang et al., 2015).
未来方向
There are several future directions for research on N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide. One area of research is its potential use in combination therapy for cancer treatment. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs and reduce drug resistance (Jin et al., 2019). Another area of research is its potential use in treating other medical conditions, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to investigate the safety and toxicity of this compound in humans.
Conclusion
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its use in treating diabetes mellitus and cancer. Its mechanism of action involves the activation of KATP channels and the induction of apoptosis in cancer cells. N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has various biochemical and physiological effects, including hypoglycemic effects and anti-tumor properties. However, its potential toxicity is a limitation for its use in lab experiments. Future research directions include investigating its use in combination therapy for cancer treatment and its potential use in treating other medical conditions.
合成方法
The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves the reaction of 1-cyclopropanecarbonyl-piperazine-4-sulfonic acid 1-(2-fluorophenyl)-ethyl ester with 3-bromo-propylamine hydrochloride. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide in its pure form (Zhang et al., 2015).
属性
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c18-15-4-1-2-5-16(15)20-9-11-21(12-10-20)25(23,24)13-3-8-19-17(22)14-6-7-14/h1-2,4-5,14H,3,6-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDODESXHQMXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2659444.png)
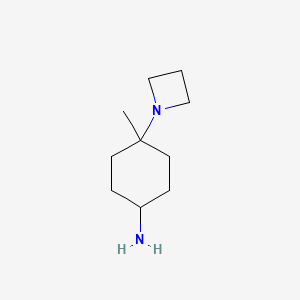
![6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2659446.png)
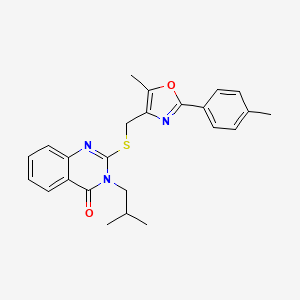
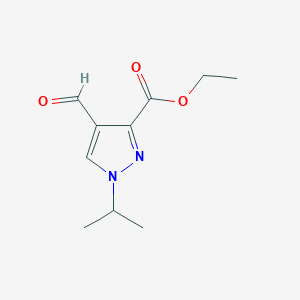
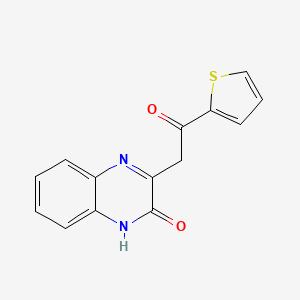
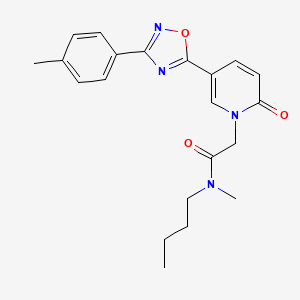
![1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2659454.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2659457.png)



![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2659465.png)
